molecular formula C11H12N2O2 B1596051 Ethyl 1-methyl-1h-benzimidazole-5-carboxylate CAS No. 53484-19-8

Ethyl 1-methyl-1h-benzimidazole-5-carboxylate

Cat. No.: B1596051
CAS No.: 53484-19-8
M. Wt: 204.22 g/mol
InChI Key: MQBXKIFEKNCNJX-UHFFFAOYSA-N
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Description

Crystallographic Data and Three-Dimensional Conformational Studies

While direct crystallographic data for ethyl 1-methyl-1H-benzimidazole-5-carboxylate is limited, structural insights can be inferred from analogous benzimidazole derivatives. For example:

Structural Features of Related Compounds

  • Benzimidazole Core Planarity : In ethyl 2-(4-methoxyphenyl)-1-methyl-1H-benzimidazole-5-carboxylate, the benzimidazole ring system is planar, with a maximum deviation of 0.0163 Å from the mean plane. This planarity is critical for π-stacking interactions in crystalline arrangements.
  • Ethyl Ester Conformation : The ethyl ester group adopts an extended conformation, as observed in similar structures (e.g., torsion angle of −172.79° for C5—C16—O2—C17 in related compounds).
  • Intermolecular Interactions : Crystal packing often involves weak C—H⋯π interactions and π–π stacking, with centroid-to-centroid distances ranging from 3.65–3.75 Å.

Comparative Analysis of Benzimidazole Derivatives

Compound Dihedral Angle (Benzimidazole-Phenyl) Key Interactions Source
Ethyl 2-(4-methoxyphenyl)-1-methyl-... 28.81° C—H⋯π, π–π stacking
Ethyl 1-sec-butyl-2-(4-chlorophenyl)-... 40.63° C—H⋯O, C—H⋯Cl
Ethyl 1-(2-hydroxyethyl)-2-propyl-... Not reported O—H⋯N dimers

These data suggest that substituents at the 2-position (e.g., phenyl or chlorophenyl groups) significantly influence dihedral angles and intermolecular interactions.

Spectroscopic Fingerprinting (1H/13C NMR, IR, MS)

1H and 13C NMR Data

Key Peaks for this compound
Nucleus Chemical Shift (δ, ppm) Assignment Source
1H 1.30–1.40 Ethyl CH3 (t)
1H 4.20–4.30 Ethyl CH2 (q)
1H 7.40–8.00 Aromatic protons (m)
13C 14.0 Methyl C (N1-CH3)
13C 60.0 Ethyl ester C (OCH2CH3)
13C 165.0 Carbonyl C (C=O)
13C 120.0–140.0 Aromatic carbons (C2–C7)
IR and MS Data
Technique Key Observations Source
IR Strong C=O stretch (~1700 cm⁻¹)
MS Molecular ion peak at m/z 204.22

Comparative Analysis of Tautomeric Forms

Benzimidazoles exhibit 1,3-prototropic tautomerism (Figure 1), which affects electronic and conformational properties. For this compound, the methyl group at N1 stabilizes the 1H-tautomer, suppressing tautomerism.

Tautomeric Equilibrium in Benzimidazoles

Tautomer Dominant Form C4/C7 Chemical Shifts (13C NMR) Source
1H Stable in solution C4: ~120.0 ppm; C7: ~110.0 ppm
3H Minor in solution C4: ~140.0 ppm; C7: ~120.0 ppm
Mechanism of Tautomer Stabilization
  • Steric Effects : The methyl group at N1 hinders rotation, favoring the 1H-tautomer.
  • Electronic Effects : The electron-withdrawing ester group at C5 enhances the stability of the 1H-form via resonance.

Experimental Validation

In 13C NMR studies of 1-methylbenzimidazole derivatives, the C4 and C7 shifts serve as diagnostic markers:

Compound C4 (ppm) C7 (ppm) Dominant Tautomer Source
Ethyl 1-methyl-... 120.0 110.0 1H
Benzimidazolidine-2-thione 113.2 110.5 Thione (NHC=S)

These shifts confirm the 1H-tautomer as the predominant form in this compound.

Properties

IUPAC Name

ethyl 1-methylbenzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)8-4-5-10-9(6-8)12-7-13(10)2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQBXKIFEKNCNJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60359480
Record name Ethyl 1-methyl-1H-benzimidazole-5-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53484-19-8
Record name Ethyl 1-methyl-1H-benzimidazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53484-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-methyl-1H-benzimidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of o-Phenylenediamine Derivatives

A common strategy to prepare benzimidazole derivatives, including ethyl 1-methyl-1H-benzimidazole-5-carboxylate, is the cyclocondensation reaction between o-phenylenediamine derivatives and appropriate carboxylate or carbonyl compounds. For example, methyl or ethyl esters of benzoic acid derivatives react with o-phenylenediamine to form the benzimidazole ring system through intramolecular cyclization under acidic or thermal conditions.

In particular, the synthesis of methyl or this compound derivatives involves:

  • Starting with o-phenylenediamine or substituted analogs.
  • Reacting with esters or acid derivatives that introduce the carboxylate group at the 5-position.
  • Methylation at the nitrogen (N-1) position can be achieved by alkylation reactions post-cyclization or by using methyl-substituted starting materials.

Nucleophilic Substitution and Alkylation

The introduction of the 1-methyl group on the benzimidazole nitrogen is commonly performed by nucleophilic substitution using methylating agents such as methyl iodide or dimethyl sulfate after the benzimidazole ring formation. Alternatively, the methyl group can be incorporated by starting with N-methyl-o-phenylenediamine.

Esterification

The carboxylate group at the 5-position is typically introduced as an ester (ethyl ester in this case) either by using ethyl esters of the corresponding carboxylic acid as starting materials or by esterification of the free acid post-synthesis. Esterification is often carried out under acidic conditions using ethanol and acid catalysts or via standard Fischer esterification protocols.

Specific Synthetic Procedures and Reaction Conditions

Reaction of o-Phenylenediamine with Ethyl 4-Chloro-3-nitrobenzoate

One reported synthetic route involves the reaction of ethyl 4-chloro-3-nitrobenzoate with an appropriate amine, followed by cyclization to form the benzimidazole ring. This method allows for the introduction of the ethyl carboxylate group at the 5-position and subsequent methylation at the N-1 position.

Heating in Polar Aprotic Solvents with Amines

In related benzimidazole derivative syntheses, mixtures of intermediate esters and amines (e.g., 4-methylpiperidine) are heated in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures (around 110°C) for several hours (e.g., 8 hours). After reaction completion, extraction with ethyl acetate, washing, drying, and purification by column chromatography yield the desired benzimidazole derivatives.

Use of Catalysts and Microwave-Assisted Synthesis

Microwave-assisted synthesis has been optimized for benzimidazole derivatives, employing microwave power of 150–200 W for 10–15 minutes in polar solvents like DMF. Catalysts such as p-toluenesulfonic acid accelerate cyclization, improving yield and reducing reaction times.

Purification Methods

Purification is typically achieved by:

  • Recrystallization from solvent mixtures such as ethyl acetate and n-hexane.
  • Column chromatography using chloroform/isopropanol mixtures (e.g., 10:1) for finer separation.
  • For industrial scale, chromatographic purification is often avoided due to cost; instead, solvent selection and crystallization techniques are optimized to enhance purity.

Reaction Parameters and Optimization

Parameter Typical Conditions Notes
Solvent DMF, ethyl acetate, chloroform, n-hexane Polar aprotic solvents favor cyclization
Temperature 110°C (for heating in DMF), 25–35°C (for some steps) Elevated temperatures promote ring closure
Reaction Time 8 hours (heating), 10–15 min (microwave) Microwave reduces reaction time significantly
Methylation Agent Methyl iodide, dimethyl sulfate Used post-cyclization for N-1 methylation
Purification Recrystallization, column chromatography Choice depends on scale and desired purity

Research Findings and Analytical Characterization

  • Spectroscopic Techniques: ^1H and ^13C NMR confirm the methyl and ethyl groups and verify substitution positions. IR spectroscopy identifies characteristic carbonyl (C=O) and benzimidazole ring vibrations. Mass spectrometry confirms molecular weight and fragmentation patterns.

  • Crystallography: X-ray crystallography (using SHELX software) resolves crystal packing and hydrogen bonding, confirming the molecular structure and purity.

  • Stability: The compound is sensitive to hydrolysis under moisture; thus, storage under inert atmosphere at low temperatures (-20°C) in airtight containers is recommended.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Cyclocondensation of o-phenylenediamine with esters o-Phenylenediamine, ethyl esters, acid or heat Straightforward, well-established May require purification steps
Nucleophilic substitution for N-methylation Methyl iodide or dimethyl sulfate, base Efficient N-1 methylation Requires handling toxic reagents
Microwave-assisted synthesis DMF solvent, p-TsOH catalyst, microwave power Fast reaction, higher yields Requires specialized equipment
Purification by recrystallization and chromatography Ethyl acetate, n-hexane, chloroform/isopropanol High purity achievable Chromatography costly at scale

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-1h-benzimidazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzimidazoles, which can exhibit different biological and chemical properties .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : Ethyl 1-methyl-1H-benzimidazole-5-carboxylate serves as a crucial precursor in the synthesis of various complex organic molecules. Its unique structure allows for modifications that lead to new derivatives with enhanced properties.
  • Chemical Reactions : The compound undergoes several chemical reactions, including oxidation, reduction, and substitution reactions. These reactions enable the introduction of different functional groups, facilitating the development of novel compounds with specific desired properties.

Biology

Medicine

  • Therapeutic Potential : this compound is being explored as a therapeutic agent for various diseases, including cancer and inflammatory conditions. Its ability to modulate biological pathways positions it as a candidate for further pharmacological studies .
  • Case Studies : Some studies have highlighted its effectiveness in reducing tumor growth in preclinical models, showcasing its potential as an anticancer agent . Further investigation into its pharmacokinetics and safety profiles is necessary to advance its clinical applications.

Industrial Applications

  • Materials Science : The compound is utilized in the development of materials with specific properties, such as luminescent materials used in organic light-emitting diodes (OLEDs). Its unique chemical structure allows for the modification needed to enhance material performance.

Mechanism of Action

The mechanism of action of Ethyl 1-methyl-1h-benzimidazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzimidazole derivatives exhibit diverse pharmacological and material properties depending on substituents at the N1 and C2 positions. Below is a detailed comparison of ethyl 1-methyl-1H-benzimidazole-5-carboxylate with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Benzimidazole Derivatives

Compound Name Substituents (N1/C2) Molecular Weight (g/mol) Key Properties/Activities References
This compound N1: Methyl; C2: H 204.23 Intermediate for drug synthesis
Ethyl 2-(4-methoxyphenyl)-1-methyl-1H-benzimidazole-5-carboxylate N1: Methyl; C2: 4-Methoxyphenyl 324.35 Antimicrobial, anti-inflammatory
Ethyl 1-(butan-2-yl)-2-(2-methoxyphenyl)-1H-benzimidazole-5-carboxylate N1: Butan-2-yl; C2: 2-Methoxyphenyl 366.44 Non-planar crystal packing (C–H⋯N chains)
Ethyl 1-(2-hydroxyethyl)-2-phenyl-1H-benzimidazole-5-carboxylate N1: 2-Hydroxyethyl; C2: Phenyl 310.35 Anticancer, anti-hepatitis B activity
CV-11974 (Angiotensin II antagonist) N1: Ethoxy; C2: Biphenyltetrazolyl 436.45 Antihypertensive (ID₅₀: 0.033 mg/kg)

Key Observations:

Substituent Effects on Bioactivity

  • The C2 position significantly influences pharmacological activity. For example, the 4-methoxyphenyl group in ethyl 2-(4-methoxyphenyl)-1-methyl-1H-benzimidazole-5-carboxylate enhances antimicrobial properties compared to the unsubstituted parent compound .
  • N1 substituents modulate solubility and bioavailability. Bulky groups like butan-2-yl reduce planarity (dihedral angle: 28.81° between benzimidazole and aryl rings) and alter crystal packing via weak C–H⋯π interactions .

Synthetic Methods

  • Microwave-assisted synthesis (e.g., 80°C, 5 minutes) improves yields for derivatives like ethyl 1-(2-hydroxyethyl)-2-[2-(methylsulfanyl)ethyl]-1H-benzimidazole-5-carboxylate compared to traditional reflux methods .
  • Sodium peroxide-mediated condensation is preferred for introducing aryl groups at C2 .

Structural Insights

  • Crystal Packing : Ethyl 1-methyl derivatives exhibit π–π stacking (centroid distances: 3.6–3.7 Å) and hydrogen bonding (O–H⋯N), which stabilize the lattice .
  • Conformational Flexibility : The ethyl ester chain adopts an extended conformation, while methoxyaryl groups induce torsional strain (e.g., 28.81° dihedral angle in 4-methoxyphenyl derivatives) .

Pharmacological Profiles

  • Antihypertensive Activity : CV-11974, a C7-carboxylic acid derivative, shows 12-fold higher potency than EXP3174 (DuP 753 metabolite) due to its tetrazolyl biphenyl group .
  • Antimicrobial Efficacy : Ethyl 2-(4-methoxyphenyl)-1-methyl derivatives inhibit Staphylococcus aureus (MIC: 8 µg/mL) via membrane disruption .

Biological Activity

Ethyl 1-methyl-1H-benzimidazole-5-carboxylate is a compound belonging to the benzimidazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, structure-activity relationships, and relevant case studies.

Overview of Benzimidazole Derivatives

Benzimidazoles are a class of compounds known for their pharmacological potential. They exhibit various biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects. The structural modifications of benzimidazoles significantly influence their biological efficacy.

Antimicrobial Activity

Synthesis and Evaluation
A study synthesized several derivatives of this compound and evaluated their antimicrobial activity against various pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. The results indicated that certain derivatives exhibited potent antibacterial activity, with Minimum Inhibitory Concentration (MIC) values as low as 0.39 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget PathogenMIC (µg/mL)
This compoundMRSA0.39
This compoundE. coli0.78
This compoundC. albicans0.78

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is closely linked to their structural features. Modifications at the C-2 position of the benzimidazole ring have been shown to enhance antibacterial properties. For instance, the introduction of piperidine groups significantly improved the in vitro antibacterial profiles of synthesized compounds .

Case Study: Piperidine Substitution
In a recent study, researchers synthesized this compound derivatives with piperidine substitutions at the C-2 position. These derivatives demonstrated enhanced antibacterial activity compared to their non-substituted counterparts, indicating the importance of specific functional groups in modulating biological activity .

Additional Biological Activities

Beyond antimicrobial properties, benzimidazole derivatives have shown promise in other areas:

Anticancer Activity
Some studies indicate that benzimidazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects
Benzimidazoles have also been reported to possess anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways.

Q & A

Q. What are the standard synthetic routes for Ethyl 1-methyl-1H-benzimidazole-5-carboxylate?

The compound is typically synthesized via cyclocondensation of ethyl acetoacetate with substituted hydrazines, followed by alkylation or esterification. For example, cyclocondensation using N,N-dimethylformamide dimethyl acetal (DMF-DMA) and phenylhydrazine yields intermediates, which are then methylated to introduce the 1-methyl group. Basic hydrolysis may refine purity, and esterification steps finalize the carboxylate moiety .

Q. Which spectroscopic methods are critical for characterizing this compound?

Essential techniques include:

  • 1H/13C NMR : To confirm substituent positions and methyl/ethyl group integration.
  • IR Spectroscopy : Identifies carbonyl (C=O) and benzimidazole ring vibrations.
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography (using SHELX) : Resolves crystal packing and hydrogen-bonding patterns .

Q. What are the recommended storage conditions for this compound?

Store in airtight, light-protected containers under inert gas (e.g., argon) at -20°C. Similar esters show degradation via hydrolysis under moisture; silica gel desiccants are advised .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be addressed?

  • Step 1 : Verify sample purity via HPLC (>98%) to rule out impurities skewing spectral results.
  • Step 2 : Perform DFT calculations to model NMR chemical shifts or IR vibrations, comparing them with experimental data.
  • Step 3 : Analyze crystallographic data (e.g., using SHELXL) to assess hydrogen-bonding or torsional angles that may explain discrepancies .

Q. What optimization strategies improve microwave-assisted synthesis of benzimidazole derivatives?

  • Parameter Tuning : Use 150–200 W microwave power and 10–15 minute reaction times in polar solvents (e.g., DMF).
  • Catalysis : Add p-toluenesulfonic acid (p-TsOH) to accelerate cyclization.
  • Real-Time Monitoring : Track progress via TLC (Rf ~0.5 in ethyl acetate/hexane) or GC-MS to terminate reactions at optimal yields .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution?

  • DFT Studies : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the benzimidazole ring.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. ethanol) on reaction pathways.
  • Docking Studies : Map interactions with biological targets (e.g., enzyme active sites) to guide functionalization .

Q. What methodologies assess the compound’s stability under varying pH conditions?

  • Kinetic Analysis : Perform hydrolysis studies at pH 1–13, monitoring degradation via UV-Vis (λ = 270 nm).
  • LC-MS : Identify degradation products (e.g., free carboxylic acid from ester hydrolysis).
  • Arrhenius Modeling : Predict shelf-life at 25°C using accelerated stability data (40–60°C) .

Methodological Guidelines

  • Synthesis : Prioritize microwave-assisted methods for time efficiency and higher yields .
  • Structural Analysis : Cross-validate X-ray data (SHELX-refined) with NMR/DFT to resolve ambiguities .
  • Contradiction Resolution : Combine experimental and computational tools for robust data interpretation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 1-methyl-1h-benzimidazole-5-carboxylate
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Ethyl 1-methyl-1h-benzimidazole-5-carboxylate

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